In-Depth Technical Guide: Methyl 2-amino-6-bromobenzoate
In-Depth Technical Guide: Methyl 2-amino-6-bromobenzoate
CAS Number: 135484-78-5
This technical guide provides a comprehensive overview of Methyl 2-amino-6-bromobenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's properties, a representative synthesis protocol, and its applications in modern synthetic chemistry.
Chemical and Physical Properties
Methyl 2-amino-6-bromobenzoate is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] It is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other fine chemicals.[1] The presence of an amino group, a bromine atom, and a methyl ester on the benzene ring provides multiple reactive sites for a variety of chemical transformations.
Quantitative Data Summary:
| Property | Value | Source(s) |
| CAS Number | 135484-78-5 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Physical State | Not explicitly stated, may be a solid or liquid at room temperature. | |
| Melting Point | Data not available for this specific isomer. | |
| Boiling Point | Data not available for this specific isomer. | |
| Solubility | Data not available. Generally expected to be soluble in common organic solvents. |
Synthesis of Methyl 2-amino-6-bromobenzoate: A Representative Protocol
Reaction: 2-amino-6-bromobenzoic acid + Methanol --(H⁺ catalyst)--> Methyl 2-amino-6-bromobenzoate + Water
Materials:
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2-amino-6-bromobenzoic acid
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Anhydrous methanol (CH₃OH)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
Experimental Protocol:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-bromobenzoic acid in an excess of anhydrous methanol. The methanol serves as both a reactant and the solvent.
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Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution. Due to the basicity of the amino group, a stoichiometric amount of acid may be required to ensure the catalysis of the esterification.
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Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the excess methanol using a rotary evaporator.
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Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. This should be done carefully due to potential gas evolution. Subsequently, wash the organic layer with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 2-amino-6-bromobenzoate.
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Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.
Applications in Organic Synthesis
The structural features of Methyl 2-amino-6-bromobenzoate make it a versatile intermediate for various organic transformations. The bromine atom is a key functional group that allows for participation in cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring makes Methyl 2-amino-6-bromobenzoate a suitable substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron compound, such as a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Buchwald-Hartwig Amination
Another important application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. This reaction would involve coupling Methyl 2-amino-6-bromobenzoate with a primary or secondary amine, offering a direct route to more complex substituted aniline derivatives.
Visualizations
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of Methyl 2-amino-6-bromobenzoate via Fischer esterification.
Caption: General workflow for the synthesis of Methyl 2-amino-6-bromobenzoate via Fischer Esterification.
Potential Cross-Coupling Reactions
This diagram illustrates the potential of Methyl 2-amino-6-bromobenzoate as a substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Potential cross-coupling reactions of Methyl 2-amino-6-bromobenzoate.
